molecular formula C11H13NS B175107 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] CAS No. 183-31-3

3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]

Cat. No.: B175107
CAS No.: 183-31-3
M. Wt: 191.29 g/mol
InChI Key: VOYZBGVSNIQACE-UHFFFAOYSA-N
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Description

3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] is a heterocyclic compound characterized by a spiro linkage between a benzothiazole and a cyclopentane ring. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. It is used in various scientific research fields due to its potential biological activities and applications in material science.

Scientific Research Applications

3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] typically involves the reaction of o-aminothiophenol with cyclopentanone in the presence of neutral alumina. The reaction is carried out under an inert atmosphere at room temperature (20°C) for about 30 minutes. The reaction mixture is then extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate. The product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to benzothiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or disruption of cancer cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]
  • 3H-spiro[1,3-benzothiazole-2,1’-cycloheptane]

Uniqueness

3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] is unique due to its specific spiro linkage with a cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs with cyclohexane or cycloheptane rings. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable scaffold in medicinal chemistry and material science .

Properties

IUPAC Name

spiro[3H-1,3-benzothiazole-2,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYZBGVSNIQACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495112
Record name 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183-31-3
Record name 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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